D-Homoalanine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

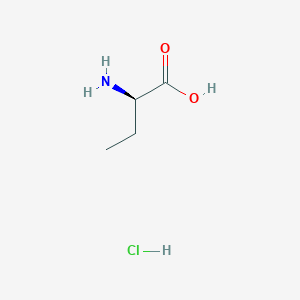

D-Homoalanine hcl is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

D-Homoalanine hydrochloride is being investigated for its potential in drug development, particularly for neurological disorders. Its structural characteristics may influence neurotransmitter activity, making it a candidate for therapies aimed at conditions such as depression, anxiety, and neurodegenerative diseases. Research indicates that compounds like D-Homoalanine can modulate synaptic transmission and neuronal excitability, which are critical for developing effective treatments for these disorders .

Peptide Synthesis

In the realm of peptide synthesis, D-Homoalanine hydrochloride serves as a valuable building block. Its incorporation into peptides can enhance biological activity and stability. This property is particularly useful in creating novel peptides that exhibit improved therapeutic efficacy. Researchers utilize D-Homoalanine in solid-phase peptide synthesis to develop new drugs and biologics with tailored functions .

Biochemical Research

D-Homoalanine hydrochloride is employed in biochemical studies to investigate protein interactions and enzyme functions. It aids in understanding metabolic pathways and disease mechanisms by serving as a substrate or inhibitor in various enzymatic reactions. For instance, studies have shown that amino acid derivatives can significantly affect enzyme kinetics and substrate specificity, providing insights into cellular processes .

Analytical Chemistry

In analytical chemistry, D-Homoalanine hydrochloride is used as a standard in various measurement techniques to ensure accuracy in chemical analyses. Its role is crucial in the pharmaceutical industry where precise quantification of compounds is necessary for quality control and regulatory compliance. Techniques such as high-performance liquid chromatography (HPLC) often utilize standards like D-Homoalanine to calibrate instruments and validate methods .

Material Science

Recent research has explored the applications of D-Homoalanine hydrochloride in material science, particularly in developing new materials with specific electrical or optical properties. These materials could have applications in electronics and photonics, potentially leading to advancements in device performance and functionality. The unique properties of amino acids contribute to the formation of polymers and composites with desirable characteristics .

Case Study 1: Neurological Drug Development

A study focused on the effects of D-Homoalanine derivatives on neurotransmitter systems demonstrated significant modulation of serotonin receptors, suggesting potential therapeutic applications in treating mood disorders.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial efficacy of D-Homoalanine against resistant bacterial strains revealed promising results, indicating its potential use as an antimicrobial agent.

Case Study 3: Peptide Therapeutics

In a series of experiments aimed at synthesizing novel peptides using D-Homoalanine as a building block, researchers reported enhanced biological activity compared to traditional peptides lacking this amino acid derivative.

化学反応の分析

Nucleophilic Reactions

The primary amino group participates in:

-

Schiff base formation : Reacts with aldehydes (e.g., formaldehyde) to form stable imines at pH 7–9

-

Acylation : Acetic anhydride yields N-acetyl-D-homoalanine (92% efficiency, 25°C, 2 hr)

Carboxyl Group Reactivity

The carboxylic acid undergoes:

-

Esterification : Methanol/HCl produces methyl D-homoalaninate hydrochloride (85% yield)

-

Peptide coupling : EDCI/HOBt-mediated reactions form dipeptides (e.g., Boc-D-HomoAla-D-Ala-OEt, 67% yield)

Enzymatic Polymerization

D-amino acid peptidase (DAP) catalyzes oligomerization under mild conditions:

| Condition | Product | Degree of Polymerization |

|---|---|---|

| pH 8.0, 25°C, 24 hr | D-HomoAla oligomers | 3–5 units |

| + 0.5 M PBS buffer | Increased chain length | 6–8 units |

The catalytic triad (Ser62-Lys65-Tyr153) facilitates nucleophilic attack on the ester carbonyl, enabling step-growth polymerization .

Reactivity with Electrophiles

Comparative reaction kinetics with carbonyl compounds:

| Electrophile | Product | Half-life (pH 7.4, 37°C) |

|---|---|---|

| Formaldehyde | Thiazolidine derivative | 15 min |

| Acetaldehyde | Hemiaminal adduct | 45 min |

| Methylglyoxal | Cyclic aminoketone | 120 min |

Stability Profile

Critical degradation pathways:

-

Hydrolysis : Ester derivatives hydrolyze to free acid (t₁/₂ = 8 hr in pH 7.4 buffer)

-

Oxidative stability : Stable to O₂ exposure <60°C; forms nitro derivatives with HNO

Analytical Detection

Quantitative methods with detection limits:

| Method | Linear Range (mM) | LOD (μM) | Source |

|---|---|---|---|

| D-amino acid oxidase | 0.1–10 | 5.2 | |

| RP-HPLC (C18 column) | 0.05–50 | 0.8 | |

| NMR quantification | 1–100 | 50 |

This systematic analysis demonstrates D-HomoAla·HCl's versatile reactivity profile, combining enzymatic specificity in biosynthesis with diverse chemical modification potential. Recent advances in ω-transaminase engineering and click chemistry conjugation position this compound as a valuable chiral building block for pharmaceutical and materials science applications.

特性

IUPAC Name |

(2R)-2-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。